[[(2S)-2-Isopropyl-5-methylcyclohexyl]oxy]acetic acid
Description
The compound 2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)acetic acid (CAS: 40248-63-3), also known as (-)-menthoxyacetic acid, is a chiral cyclohexyl ether derivative of acetic acid. Its molecular formula is C₁₂H₂₂O₃, with a molecular weight of 214.30 g/mol . The stereochemistry (1R,2S,5R) corresponds to the natural (-)-menthol configuration, which is critical for its physicochemical and biological properties.
Properties
Molecular Formula |
C12H22O3 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
2-[(2S)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetic acid |
InChI |
InChI=1S/C12H22O3/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h8-11H,4-7H2,1-3H3,(H,13,14)/t9?,10-,11?/m0/s1 |
InChI Key |
CILPHQCEVYJUDN-YVNMAJEFSA-N |
Isomeric SMILES |
CC1CC[C@H](C(C1)OCC(=O)O)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OCC(=O)O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Alkoxide Formation : (2S)-2-Isopropyl-5-methylcyclohexanol is deprotonated using a strong base (e.g., NaH, KOH) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to generate the alkoxide intermediate.
-
Nucleophilic Substitution : The alkoxide reacts with chloroacetic acid or its sodium salt at 60–80°C for 6–12 hours.
Representative Reaction Scheme :
Key Parameters and Optimization
Challenges :
-
Steric Hindrance : The bulky cyclohexyl group necessitates prolonged reaction times to overcome slow nucleophilic attack.
-
Byproducts : Trace elimination products (e.g., alkenes) may form if tertiary halides contaminate the chloroacetic acid.
Resolution of Racemic Mixtures via Chiral Acids
For enantiomerically pure product, resolution using chiral acids is employed post-synthesis.
Diastereomeric Salt Formation
Racemic this compound is treated with (R)-(-)-mandelic acid or L-(+)-tartaric acid in ethanol. The diastereomeric salts are crystallized and separated.
Example :
Chromatographic Separation
Chiral stationary-phase HPLC (CSP-HPLC) using cellulose tris(3,5-dimethylphenylcarbamate) columns resolves enantiomers with >99% ee.
Asymmetric Synthesis from Menthol Derivatives
Menthol as Chiral Starting Material
(-)-Menthol ((1R,2S,5R)-2-isopropyl-5-methylcyclohexanol) serves as a stereochemically defined precursor.
Stepwise Process :
-
Etherification : Menthol reacts with sodium chloroacetate in refluxing toluene (110°C, 12 hours).
-
Acid Workup : The sodium salt is protonated with HCl to yield the free acid.
Advantages :
-
Utilizes inexpensive, naturally abundant (-)-menthol.
Data :
| Starting Material | Product Yield | Purity (HPLC) |
|---|---|---|
| (-)-Menthol | 89% | 98.5% |
Alternative Methods: Mitsunobu Reaction
The Mitsunobu reaction offers a stereospecific pathway, though it is less common due to cost.
Reaction Protocol
Equation :
Limitations :
Industrial-Scale Process Considerations
Waste Management
Analytical Characterization
Final product quality is verified via:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [[(2S)-2-Isopropyl-5-methylcyclohexyl]oxy]acetic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the [(2S)-2-isopropyl-5-methylcyclohexyl]oxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, [[(2S)-2-Isopropyl-5-methylcyclohexyl]oxy]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential in biological and medicinal research. It can be used to develop new drugs that target specific molecular pathways, such as neurotransmitter receptors or enzymes involved in metabolic processes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-value products .
Mechanism of Action
The mechanism of action of [[(2S)-2-Isopropyl-5-methylcyclohexyl]oxy]acetic acid involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
4-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic Acid
- CAS : 77341-67-4
- Molecular Formula : C₁₄H₂₄O₄
- Molecular Weight : 256.34 g/mol
- Key Differences: Functional Groups: Contains a ketone and a four-carbon carboxylic acid chain (succinic acid derivative) compared to the acetic acid group in the target compound. Synthesis: Prepared via visible-light-induced hydrocarboxylation of alkenes, yielding 87% under mild conditions . Applications: Potential use in pharmaceuticals due to its extended carbon chain, which may enhance lipid solubility and bioavailability .
Diazo Acetic Acid (1S,2S,5R)-2-Isopropyl-5-methylcyclohexyl Ester
- Source : Isolated from Allophylus villosus and Mycetia sinensis .
- Key Differences: Functional Groups: Features a diazo group (-N=N-) instead of an ether-linked acetic acid. Bioactivity: Exhibits antidiabetic activity by targeting α-glucosidase, validated via molecular dynamics and DFT studies . ADMET Profile: Superior absorption and metabolic stability compared to non-diazo analogs.
(2S,5R)-5-Hydroxy-[1,3]-oxathiolane-2-carboxylic Acid Menthyl Ester
- Molecular Formula : C₁₈H₂₆FN₃O₄S (derivative)
- Key Differences :
Data Table: Comparative Analysis
Key Research Findings
Stereochemical Influence : The (1R,2S,5R) configuration in the target compound ensures structural alignment with menthol-derived pharmaceuticals, affecting receptor binding and metabolic pathways .
Biological Activity : While the target compound lacks direct therapeutic data, its succinate derivative shows promise in drug delivery due to enhanced lipophilicity .
Synthetic Accessibility : The target compound is synthesized from (-)-menthol in 1,4-dioxane, emphasizing cost-effective chiral pool strategies . In contrast, the diazo analog requires complex phytochemical extraction .
Q & A
Q. What are the established synthetic routes for [(2S)-2-Isopropyl-5-methylcyclohexyl]oxy]acetic acid, and what key intermediates are involved?
The compound is synthesized via esterification of (–)-menthol (a chiral precursor) with oxalyl chloride to form 2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoacetic acid, followed by hydrolysis. Critical intermediates include the oxalyl chloride adduct, which is monitored using TLC and purified via extraction with diethyl ether and azeotropic drying . The stereochemical integrity of the cyclohexyl moiety is preserved through low-temperature reaction conditions (0°C) to avoid racemization.
Q. How is the structural identity of [(2S)-2-Isopropyl-5-methylcyclohexyl]oxy]acetic acid confirmed experimentally?
Structural confirmation involves:
- NMR spectroscopy : H and C NMR verify the cyclohexyl ring substituents and acetate linkage (e.g., δ 3.8–4.2 ppm for the oxyacetic acid moiety).
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 214.30 (CHO) .
- X-ray crystallography : SHELX programs refine crystal structures, confirming the (2S) stereochemistry and bond angles .
Q. What are the key physicochemical properties of this compound relevant to solubility and formulation?
The compound exists as an oil at room temperature with a density of ~1.01 g/cm. Its carboxylic acid group enhances solubility in polar solvents (e.g., methanol, DMSO), while the hydrophobic cyclohexyl ring limits aqueous solubility. Partition coefficients (logP) can be predicted using computational tools like PubChem’s XLogP3 .
Advanced Research Questions
Q. How does the stereochemistry of the cyclohexyl group influence biological activity or target binding?
The (2S,5R) configuration in the cyclohexyl ring (derived from (–)-menthol) impacts enantioselective interactions. For example, derivatives like menthyl succinate (CAS 77341-67-4) show stereospecific binding to lipid membranes or enzymes, as studied via molecular docking and surface plasmon resonance (SPR) . Competitive inhibition assays using racemic mixtures can quantify enantiomer-specific effects.
Q. What analytical strategies resolve contradictions in stability data under varying pH conditions?
Stability studies use:
- HPLC-MS : To track degradation products (e.g., hydrolysis of the acetate group at pH > 8).
- Kinetic modeling : Pseudo-first-order rate constants quantify degradation rates. For example, accelerated stability testing at 40°C/75% RH reveals a shelf-life of >12 months when stored in anhydrous conditions .
Q. How can this compound be functionalized for structure-activity relationship (SAR) studies in drug discovery?
Key functionalization strategies include:
- Esterification : Reacting the carboxylic acid with alkyl halides to improve membrane permeability.
- Amidation : Coupling with amines via EDC/NHS chemistry to generate probes for target engagement assays.
- Radical reactions : Cesium oxalate intermediates enable deoxychlorination for halogenated analogs .
Q. What role does this compound play in studying lipid metabolism or inflammatory pathways?
As a chiral building block, it mimics endogenous lipid metabolites. For instance, derivatives like menthyl lactate (CAS 77341-67-4) are used in LC-MS lipidomics to trace metabolic flux in psoriatic arthritis models . Interaction studies with cyclooxygenase-2 (COX-2) or PPAR-γ receptors employ SPR or fluorescence polarization assays.
Methodological Considerations
Q. What computational tools predict the compound’s reactivity in novel synthetic pathways?
- Retrosynthesis software : Tools like Reaxys or Pistachio propose routes based on analogous reactions (e.g., esterification of menthol derivatives) .
- DFT calculations : Gaussian software models transition states for stereocenter formation during ester hydrolysis .
Q. How are batch-to-batch purity variations addressed in pharmacokinetic studies?
- QC protocols : USP-grade HPLC (≥95% purity threshold) with UV detection at 210 nm.
- Chiral chromatography : Chiracel OD-H columns separate enantiomers to ensure stereochemical consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
